
3-(3,5-Dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylphenyl)phenol, 95% (3,5-DMPP-95) is an organic compound with a molecular formula of C10H12O. It is a white solid that is insoluble in water and has a melting point of 76-78 °C. It is an aromatic compound, meaning it contains a benzene ring with three methyl groups attached to it. 3,5-DMPP-95 is used in a variety of applications, including synthesis, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethylphenyl)phenol, 95% is largely dependent on the application it is used for. In the case of electrochemical oxidation, the oxidation of the phenol group is facilitated by the presence of an electron-withdrawing group (the methyl groups) attached to the phenol ring. In the case of enzyme-catalyzed reactions, the substrate is bound to the active site of the enzyme, and the enzyme catalyzes the reaction by providing the necessary energy for the reaction to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dimethylphenyl)phenol, 95% are largely dependent on the application it is used for. In the case of electrochemical oxidation, the oxidation of the phenol group results in the formation of an aldehyde, which may have various physiological effects. In the case of enzyme-catalyzed reactions, the substrate is bound to the active site of the enzyme and the enzyme catalyzes the reaction, which may result in the formation of a variety of products with various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 3-(3,5-Dimethylphenyl)phenol, 95% in laboratory experiments are its availability, its low cost, and its low toxicity. It is available from a variety of suppliers and is relatively inexpensive compared to other organic compounds. In addition, it is non-toxic and does not pose a health hazard when handled properly. The main limitation of using 3-(3,5-Dimethylphenyl)phenol, 95% in laboratory experiments is its insolubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 3-(3,5-Dimethylphenyl)phenol, 95%. These include the development of new synthesis methods, the exploration of new applications for the compound, and the study of its biochemical and physiological effects. In addition, further research could be conducted on the mechanism of action of enzymes that utilize 3-(3,5-Dimethylphenyl)phenol, 95% as a substrate. Finally, further research could be conducted on the development of new analytical methods for the detection and quantification of 3-(3,5-Dimethylphenyl)phenol, 95% in biological samples.
Méthodes De Synthèse
3-(3,5-Dimethylphenyl)phenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts acylation. In the Williamson ether synthesis, an alcohol and an alkyl halide are reacted in the presence of an alkali metal or alkoxide to form an ether. In the Grignard reaction, an alkyl halide is reacted with magnesium metal to form an alkylmagnesium halide, which is then reacted with an alcohol to form an ether. In the Friedel-Crafts acylation, an aromatic compound is reacted with an acid chloride or an anhydride to form an acylated aromatic compound.
Applications De Recherche Scientifique
3-(3,5-Dimethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound for the study of the electrochemical oxidation of phenols, as a reagent in the synthesis of heterocyclic compounds, and as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-(3,5-Dimethylphenyl)phenol, 95% has been used as a substrate in the study of the mechanism of action of enzymes, such as cytochrome P450.
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXJOHGNZYNBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683434 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-34-0 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)

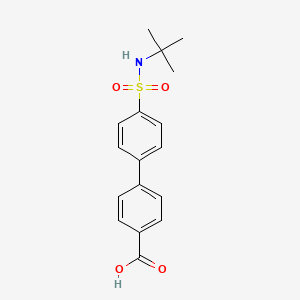

![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
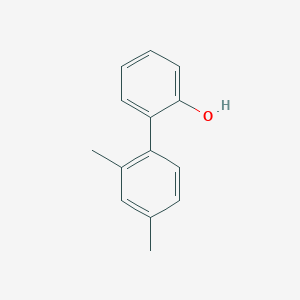
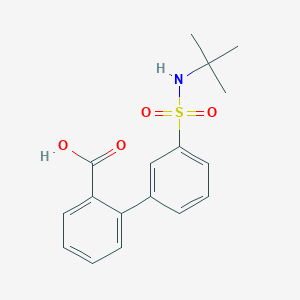
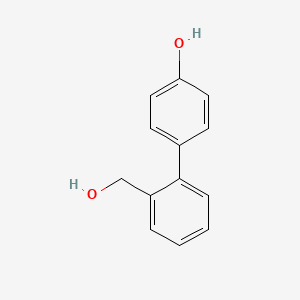
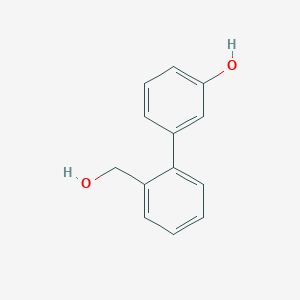

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)